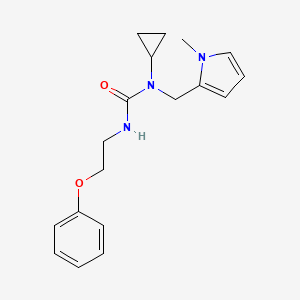

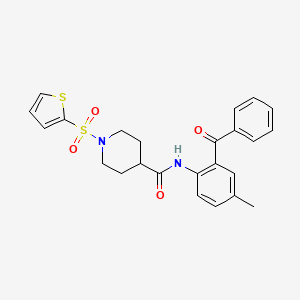

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene-based sulfonamides, such as the compound you mentioned, are an important group in therapeutic applications . They are known to be potent inhibitors of carbonic anhydrase I and II isoenzymes .

Synthesis Analysis

While specific synthesis information for this compound is not available, thiophene-based sulfonamides have been synthesized and characterized in various studies . They are typically created through a series of chemical reactions .Molecular Structure Analysis

The molecular structure of thiophene-based sulfonamides involves a thiophene moiety, a sulfonamide group, and other functional groups . The exact structure would depend on the specific compound.Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-based sulfonamides would depend on the specific compound. Thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Applications De Recherche Scientifique

Synthesis and Characterization

Research on N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide derivatives has focused on their synthesis and characterization, highlighting their potential in various scientific applications. For instance, Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promising results, especially in anti-inflammatory and analgesic activities without causing significant tissue damage (Küçükgüzel et al., 2013). Similarly, Zhang Peng-yun (2013) focused on the synthesis from para-methyl-acetophenone and ethyl trifluoroacetate, investigating the effects of different synthesis conditions on yield (Zhang Peng-yun, 2013).

Anticancer and Antibacterial Properties

Research has also delved into the anticancer and antibacterial properties of these compounds. Azab et al. (2013) aimed at the synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents, revealing high activities against various bacterial strains (Azab et al., 2013). Penning et al. (1997) identified a sulfonamide-containing 1,5-diarylpyrazole derivative, celecoxib, as a potent and selective COX-2 inhibitor, showcasing the potential of these compounds in therapeutic applications (Penning et al., 1997).

Environmental Applications

N-ethyl perfluorooctane sulfonamide (EtFOSA), a related compound, has been studied for its environmental impact, particularly its transformation into perfluorooctane sulfonate (PFOS) and other per- and polyfluoroalkyl substances (PFASs). Studies like those by Zhao et al. (2018) and Nascimento et al. (2018) have investigated the uptake, translocation, biotransformation, and environmental occurrence of EtFOSA and its metabolites in plants and various ecosystems, highlighting the environmental pathways and risks associated with these substances (Zhao et al., 2018; Nascimento et al., 2018).

Mécanisme D'action

Mode of Action

This compound acts as a potent inhibitor of hCA-I and hCA-II . It binds to these enzymes and inhibits their activity, thereby disrupting the balance of acid and base in the body. The inhibition is noncompetitive, meaning the compound binds to a site on the enzyme other than the active site, changing the enzyme’s shape and making it less effective .

Biochemical Pathways

The inhibition of carbonic anhydrases affects several biochemical pathways. These enzymes are involved in various physiological processes, including respiration, bone resorption, and the formation of aqueous humor, cerebrospinal fluid, gastric acid, and pancreatic juice. By inhibiting these enzymes, the compound can potentially affect all these processes .

Pharmacokinetics

Like other sulfonamides, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N3O2S2/c11-10(12,13)8-3-5-16(15-8)6-4-14-20(17,18)9-2-1-7-19-9/h1-3,5,7,14H,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTOKRDZXFJRKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2989751.png)

![3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2989753.png)

![4-(2-chlorobenzyl)-1-{3-[4-(2-furoyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2989761.png)

![N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide](/img/structure/B2989762.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2989763.png)

![Ethyl 2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B2989766.png)

![N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]but-2-ynamide](/img/structure/B2989769.png)